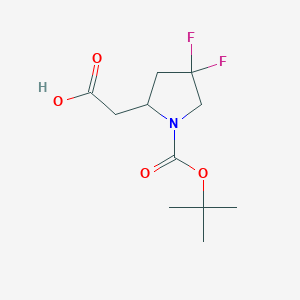
Piperidine-3,4,5-triol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine-3,4,5-triol hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C5H11NO3·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,4,5-triol hydrochloride typically involves the functionalization of piperidine derivatives. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehydes, resulting in a product containing multiple stereocenters. The resulting piperidinol can undergo dehydration in an acidic environment to form tetrahydropyridine .
Industrial Production Methods: Industrial production methods for this compound often involve cost-effective and scalable processes. For example, the preparation method using 3-(4-chlorophenyl)propionic acid and piperidines as starting materials is noted for its economic feasibility and suitability for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine-3,4,5-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Applications De Recherche Scientifique
Piperidine-3,4,5-triol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including anti-cancer, antihypertensive, and antimicrobial properties.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of piperidine-3,4,5-triol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered ring with one nitrogen atom, widely used in organic synthesis.
Piperidinone: A ketone derivative of piperidine, known for its applications in medicinal chemistry.
Spiropiperidines: Compounds with a spiro-connected piperidine ring, used in drug design.
Uniqueness: Piperidine-3,4,5-triol hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C5H12ClNO3 |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c7-3-1-6-2-4(8)5(3)9;/h3-9H,1-2H2;1H |
Clé InChI |
SUNAKFXBBOTQAO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(CN1)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)





![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)

